2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZBOAPBVWGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Methylamine with 2-Chloro-5-(Trifluoromethyl)Benzenesulfonyl Chloride
The most widely reported method involves reacting 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 54090-08-3) with methylamine. This two-step process is detailed in industrial patents:
Step 1: Synthesis of Sulfonyl Chloride Intermediate
2-Chloro-5-(trifluoromethyl)benzenesulfonic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
$$
\text{C}7\text{H}5\text{ClF}3\text{O}3\text{S} + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{SO}_2 + \text{HCl} \quad
$$
Conditions : Reflux at 80–110°C for 4–6 hours in anhydrous toluene.
Yield : 82–89% after purification via fractional distillation.
Step 2: Amination with Methylamine
The sulfonyl chloride reacts with methylamine in a nucleophilic substitution:
$$
\text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{CH}3\text{NH}2 \rightarrow \text{C}8\text{H}7\text{ClF}3\text{NO}_2\text{S} + \text{HCl} \quad
$$
Conditions :
Direct Sulfonation of Pre-Substituted Benzene Derivatives
An alternative route starts with 2-chloro-5-(trifluoromethyl)aniline, as described in J-Stage publications:
Reaction Scheme :
$$
\text{C}7\text{H}4\text{ClF}3\text{N} + \text{ClSO}3\text{H} \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}4\text{ClF}3\text{NO}3\text{S} \xrightarrow{\text{CH}3\text{NH}2} \text{C}8\text{H}7\text{ClF}3\text{NO}2\text{S} \quad
$$
Key Parameters :
- Sulfonation at 40–50°C for 8 hours
- Phosphorus oxychloride (POCl₃) as catalyst (0.5 equiv)
- Methylamine gas bubbled into the reaction mixture
Yield : 68–72%.
Optimization Strategies
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency:
Table 1: Impact of Catalysts on Amination Yield
| Catalyst | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 12 | 68 | 92 |
| TBAB (0.1 eq) | 6 | 83 | 98 |
| 18-Crown-6 | 8 | 79 | 97 |
Data adapted from J-Stage studies on analogous sulfonamide syntheses.
Solvent Systems
Polar aprotic solvents enhance nucleophilicity:
- Dimethylacetamide (DMA) : Increases yield to 87% but complicates purification
- Ethyl acetate/Water biphasic system : Reduces side products (≤5%)
Industrial-Scale Production
Continuous Flow Reactor Design
Patents describe a scalable approach using:
- Reactor Type : Tubular flow reactor with SiO₂-packed bed
- Conditions :
- Pressure: 2–3 bar
- Temperature gradient: 50°C (inlet) → 25°C (outlet)
- Throughput : 15 kg/hr with 94% conversion
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.92 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.78 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 4.21 (s, 1H, NH)
- δ 2.89 (s, 3H, CH₃)
FT-IR (KBr) :
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
The sulfonyl chloride intermediate hydrolyzes rapidly:
$$
\text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{H}2\text{O} \rightarrow \text{C}7\text{H}5\text{ClF}3\text{O}3\text{S} + 2\text{HCl} \quad
$$
Prevention :
- Molecular sieves (4Å) in reaction mixtures
- Argon atmosphere during transfers
Emerging Methodologies
Photochemical Activation
Pilot studies using UV light (254 nm) reduce reaction times by 40%:
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) enable room-temperature synthesis:
Regulatory Considerations
Waste Management
- Chlorinated Byproducts : Require alkaline hydrolysis before disposal
- SOCl₂ Neutralization : 10% NaOH solution until pH >10
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are frequently used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key differences among analogs arise from substituent variations, particularly on the sulfonamide nitrogen and aromatic ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Trifluoromethyl (-CF₃) : This electron-withdrawing group enhances metabolic stability and membrane permeability in both the target compound and Celecoxib .
- Chlortalidone’s Phthalimidine Moiety : This bulky substituent confers diuretic activity by inhibiting renal sodium reabsorption, a mechanism absent in simpler sulfonamides .
Research Findings:
- Substituent-Driven Selectivity : Celecoxib’s pyrazole ring is critical for COX-2 binding, whereas Chlortalidone’s phthalimidine group dictates renal targeting .
- Fluorinated Groups: The CF₃ group in the target compound and Celecoxib may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Biological Activity
2-Chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide, also known by its CAS number 217454-88-1, is a sulfonamide derivative that exhibits significant biological activity. This compound is characterized by a chloro group, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its pharmacological properties. Sulfonamides are widely recognized for their antibacterial properties and have been extensively studied for their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.66 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClF₃NO₂S |
| Molecular Weight | 273.66 g/mol |
| CAS Number | 217454-88-1 |
| Solubility | Moderate in organic solvents |
Antimicrobial Properties
Research has indicated that sulfonamide derivatives can possess significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. While specific data on this compound's antimicrobial activity is sparse, it is reasonable to infer potential effectiveness based on the known activities of related compounds.
Anticancer Activity
Recent studies have explored the anticancer properties of sulfonamide derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Related Sulfonamide A | HCT-116 | 36 |
| Related Sulfonamide B | HeLa | 34 |
Anti-inflammatory Properties
Some sulfonamides have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of inflammatory mediators, which may be relevant for therapeutic applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assessment : A study evaluating various sulfonamide derivatives reported that specific modifications in the structure led to enhanced cytotoxicity against cancer cell lines. The presence of a trifluoromethyl group was noted to increase potency in some cases.
- Metabolic Stability : Another research highlighted the metabolic stability of certain sulfonamide derivatives in human liver microsomes, indicating that structural modifications could lead to improved pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of a substituted benzene precursor. For example, starting with 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (a common intermediate), the methylamine group is introduced via nucleophilic substitution. Key parameters include:
- Temperature : 0–5°C for amine addition to avoid side reactions.
- Solvent : Dichloromethane or THF for solubility and reactivity.
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts.
Yields (~60–75%) depend on stoichiometric control of methylamine and purification steps (e.g., column chromatography) .
Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., trifluoromethyl and chloro groups) and methylamine integration.
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm.
- X-ray Crystallography : Resolves crystal packing and confirms sulfonamide geometry (e.g., bond angles and torsion) .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound's reactivity in further derivatization?
- Methodological Answer : The -CF group deactivates the benzene ring, directing electrophilic substitutions to the para position. For example:
- Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NaH/DMF at 80°C) for displacement of chloro or fluoro substituents.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible but may require Pd(OAc)/SPhos catalysts .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Approaches include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions (e.g., endothermic peaks at 120–130°C).
- Powder X-ray Diffraction (PXRD) : Differentiates crystalline forms.
- Solubility Screening : Use of co-solvents (e.g., PEG-400) or pH adjustment (e.g., phosphate buffer) to stabilize amorphous forms .
Q. How can computational modeling predict the biological targets of this sulfonamide derivative?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide screens against targets like carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide moiety often binds zinc ions in active sites.
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns).
- QSAR Models : Correlate substituent effects (e.g., -CF lipophilicity) with inhibitory activity .
Q. What experimental designs validate the compound's role in enzyme inhibition studies, particularly when conflicting activity data arise?
- Methodological Answer :
- Enzyme Assays : Use recombinant human enzymes (e.g., carbonic anhydrase) with 4-nitrophenyl acetate as substrate. IC values are compared with acetazolamide controls.
- Counter-Screens : Test against off-target enzymes (e.g., cyclooxygenase-2) to rule out non-specific effects.
- Crystallography : Co-crystal structures resolve binding mode ambiguities (e.g., hydrogen-bonding vs. hydrophobic interactions) .
Q. How are structure-activity relationship (SAR) studies structured to optimize this compound's pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Replace -CF with -NO or -CN to modulate electron density.
- In Vitro Screening : Test analogs for cytotoxicity (MTT assay) and selectivity (e.g., cancer vs. normal cell lines).
- Pharmacokinetic Profiling : Microsomal stability (e.g., human liver microsomes) and LogP (HPLC) guide lead optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for carbonic anhydrase inhibition?
- Methodological Answer : Variations may stem from assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
